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Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials,

enabling advancements in cell-based therapies, drug discovery, and regenerative medicine.

While dimethyl sulfoxide (DMSO) has been the gold-standard cryoprotectant, its inherent

cytotoxicity has prompted a search for safer and more effective alternatives. Maltose, a

disaccharide, has emerged as a promising non-penetrating cryoprotectant. It is thought to

protect cells from freezing-induced damage by stabilizing cellular membranes, preventing the

formation of damaging intracellular ice crystals, and mitigating osmotic stress. This document

provides detailed application notes and protocols for utilizing maltose in the cryopreservation

of various cell and tissue types.

Mechanism of Action
Maltose, as a non-penetrating cryoprotectant, primarily exerts its protective effects from the

extracellular environment. During the freezing process, the formation of extracellular ice

concentrates solutes, leading to an osmotic imbalance that draws water out of the cells,

causing cellular dehydration and damage. Maltose helps to mitigate this in several ways:

Osmotic Buffering: By increasing the solute concentration in the extracellular medium,

maltose reduces the osmotic gradient across the cell membrane, thereby minimizing

excessive cell dehydration.
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Membrane Stabilization: Maltose is believed to interact with the phosphate groups of lipid

bilayers through hydrogen bonding. This interaction helps to maintain the integrity and fluidity

of the cell membrane during the stresses of freezing and thawing.

Vitrification: At high concentrations, sugars like maltose can contribute to the vitrification of

the extracellular solution. This is the formation of a glass-like amorphous solid instead of

crystalline ice, which prevents mechanical damage to the cells.

Data Presentation: Efficacy of Maltose in
Cryopreservation
The following table summarizes quantitative data from studies on the use of maltose as a

cryoprotectant for different cell types.
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Cell Type
Cryopreservati
on Medium
Composition

Post-Thaw
Viability (%)

Post-Thaw
Recovery (%)

Key Findings
& Reference

Adipose-Derived

Mesenchymal

Stem Cells

(ASCs)

10% DMSO +

1% Sericin + 0.1

M Maltose

> 95% Not Reported

The maltose-

containing

solution was as

effective as 10%

DMSO alone in

maintaining high

viability and was

more effective in

preserving

proliferation and

multilineage

potential.[1]

Undifferentiated

Neuronal Cells

(SK-N-SH)

1% Sericin + 0.1

M Maltose +

10% DMSO

~70% ~60%

This serum-free

formulation

showed high

viability and

recovery rates.[2]

Undifferentiated

Neuronal Cells

(SK-N-SH)

1% Sericin + 0.1

M Maltose +

10% Glycerol

~40% ~30%

The combination

with DMSO was

significantly more

effective than

with glycerol.[2]

Differentiated

Neuronal Cells

(SK-N-SH)

1% Sericin + 0.1

M Maltose +

10% DMSO

~55% ~45%

Demonstrates

the potential of

maltose-

containing

solutions for

cryopreserving

more sensitive

differentiated cell

types.[2]
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Differentiated

Neuronal Cells

(SK-N-SH)

1% Sericin + 0.1

M Maltose +

10% Glycerol

~15% ~10%

Reinforces the

superior

cryoprotective

effect of DMSO

over glycerol in

this formulation.

[2]

Experimental Protocols
Protocol 1: Preparation of a Maltose-Based
Cryopreservation Medium
This protocol describes the preparation of a cryopreservation medium containing maltose,

often used in combination with other cryoprotectants.

Materials:

Maltose powder (cell culture grade)

Basal cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA) (optional, for serum-containing

media)

Dimethyl sulfoxide (DMSO), cell culture grade

Sericin (optional)

Sterile, deionized water

0.22 µm sterile filter

Procedure:

Prepare Maltose Stock Solution:
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To prepare a 1 M maltose stock solution, dissolve 34.23 g of maltose powder in 100 mL

of basal medium or sterile water.

Gentle warming (up to 37°C) may be required to fully dissolve the powder.

Sterilize the maltose solution by passing it through a 0.22 µm sterile filter.

Formulate the Final Cryopreservation Medium:

This is an example formulation based on published literature for Adipose-Derived Stem

Cells.[1] Optimization for specific cell types is recommended.

In a sterile tube, combine the following components on ice:

8.9 mL of basal medium

1.0 mL of a 1 M Maltose stock solution (for a final concentration of 0.1 M)

1.0 mL of DMSO (for a final concentration of 10%)

100 mg of Sericin (for a final concentration of 1%) (optional)

If using serum, the volume of basal medium can be adjusted accordingly. For example,

for a 10% FBS final concentration, use 7.9 mL of basal medium and 1.0 mL of FBS.

Mix gently by inverting the tube.

Keep the final cryopreservation medium on ice until use.

Protocol 2: Cryopreservation of Adherent Cells (e.g.,
Mesenchymal Stem Cells)
This protocol provides a general procedure for cryopreserving adherent cells using a maltose-

containing medium.

Materials:

Healthy, sub-confluent culture of adherent cells (70-80% confluency)
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Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution

Complete growth medium

Maltose-based cryopreservation medium (chilled on ice)

Cryovials, sterile, 1-2 mL

Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer

-80°C freezer

Liquid nitrogen dewar

Procedure:

Cell Harvest:

Aspirate the culture medium from the flask.

Wash the cell monolayer once with sterile PBS.

Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at

37°C until cells detach.

Neutralize the trypsin by adding 2-3 volumes of complete growth medium.

Transfer the cell suspension to a sterile conical tube.

Cell Pellet and Resuspension:

Centrifuge the cell suspension at 200-300 x g for 5 minutes.

Aspirate the supernatant and gently resuspend the cell pellet in a small volume of

complete growth medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b089879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform a cell count and determine viability using the Trypan Blue exclusion method.

Viability should be >90%.

Centrifuge the cells again at 200-300 x g for 5 minutes.

Freezing:

Aspirate the supernatant and resuspend the cell pellet in the cold maltose-based

cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.

Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

Place the cryovials into a controlled-rate freezing container.

Place the freezing container in a -80°C freezer overnight. This achieves a cooling rate of

approximately -1°C/minute.

Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 3: Thawing of Cryopreserved Cells
Rapid thawing is critical to maximize cell viability.

Materials:

Cryovial containing frozen cells

37°C water bath

Complete growth medium, pre-warmed to 37°C

Sterile conical tube (15 mL)

70% ethanol

Procedure:

Remove the cryovial from the liquid nitrogen storage.
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Quickly thaw the vial by partially immersing it in a 37°C water bath. Agitate the vial gently

until only a small ice crystal remains.

Wipe the outside of the vial with 70% ethanol.

Immediately transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-

warmed complete growth medium.

Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the

cryoprotectant.

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth

medium.

Transfer the cell suspension to a new culture flask.

Incubate at 37°C in a humidified incubator with 5% CO2.

Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
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Caption: Experimental workflow for cryopreservation using a maltose-based medium.
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Caption: Proposed mechanism of maltose-mediated cryoprotection at the cell membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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